Technical Monograph: 5,5',5''-(Pyridine-2,4,6-triyl)triisophthalic acid
Technical Monograph: 5,5',5''-(Pyridine-2,4,6-triyl)triisophthalic acid
Topic: 5,5',5''-(Pyridine-2,4,6-triyl)triisophthalic acid (
A Critical Building Block for (3,24)-Connected rht-MOF Architectures[1]
Executive Summary
5,5',5''-(Pyridine-2,4,6-triyl)triisophthalic acid (hereafter
Its primary utility lies in Reticular Chemistry, where it reacts with copper(II) or zinc(II) nodes to form frameworks with rht-topology . Unlike its benzene-cored counterparts, the central pyridine moiety in
Molecular Architecture & Design Principles
The structural integrity of
Geometric Fidelity (The (3,24) Connectivity)
To construct high-surface-area MOFs (Surface Areas > 3000
-
The Core: The 2,4,6-substituted pyridine ring enforces a planar, triangular geometry.
-
The Arms: Three isophthalic acid moieties provide six carboxylate coordination points.
-
The Assembly: When coordinated with
paddlewheels (which act as 4-connected nodes), the 3-connected ligand and 4-connected metal node do not form a simple (3,4)-net. Instead, the isophthalates form cuboctahedral super-molecular building blocks (SBBs) , resulting in a (3,24)-connected rht network.[1]
Electronic Modulation
The substitution of the central benzene ring (as seen in NOTT-112) with a pyridine ring breaks the non-polar symmetry of the pore surface.
-
Dipole Moment: The pyridine nitrogen creates a localized dipole, increasing affinity for polarizable guest molecules.
-
Basic Site: The uncoordinated nitrogen atom is accessible in the major cage of the MOF, available for post-synthetic modification or direct base catalysis.
Synthetic Protocols
Two pathways are viable: the Kröhnke Pyridine Synthesis (scalable, one-pot) and the Suzuki-Miyaura Coupling (high fidelity, fewer isomer impurities). For pharmaceutical-grade MOF synthesis, the Suzuki route is recommended to eliminate partial condensation byproducts.
Pathway A: High-Fidelity Suzuki-Miyaura Coupling
This protocol minimizes the formation of asymmetric oligomers.
Reagents:
-
Core: 2,4,6-Tribromopyridine
-
Arm: Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate[1]
-
Catalyst:
(Tetrakis) -
Base:
or
Protocol:
-
Inertion: Charge a Schlenk flask with 2,4,6-tribromopyridine (1.0 eq) and the boronic ester arm (3.5 eq). Evacuate and backfill with Argon (
). -
Solvation: Add degassed 1,4-dioxane/water (4:1 v/v).
-
Activation: Add
(5 mol%) under positive Argon flow. -
Reflux: Heat to 90°C for 48 hours. The solution will darken.
-
Workup: Evaporate solvent. Redissolve in
, wash with brine. Dry over . -
Purification: Flash column chromatography (Silica, Hexane:Ethyl Acetate gradient). Isolate the Hexamethyl Ester .
-
Hydrolysis: Suspend ester in THF/MeOH (1:1). Add 2M aqueous
. Reflux 12h. Acidify with dilute to precipitate PTIA as a white solid.
Pathway B: Scalable Modified Kröhnke Synthesis
Best for multi-gram scale production where recrystallization can be used for purification.
Protocol:
-
Dissolve Dimethyl 5-acetylisophthalate (2 eq) and Dimethyl 5-formylisophthalate (1 eq) in Glacial Acetic Acid.
-
Add excess Ammonium Acetate (
, 10 eq).[1] -
Reflux at 120°C for 12 hours with vigorous stirring.
-
The pyridine ring forms in situ via Michael addition followed by cyclization and oxidation by air (or added mild oxidant).
-
Precipitate the ester by pouring into ice water. Hydrolyze as above.
Visualization of Synthetic Logic
Figure 1: High-fidelity Suzuki-Miyaura synthetic pathway for H6PTIA.
Reticular Synthesis: MOF Assembly
The assembly of
Solvothermal Growth Protocol
This method targets the rht-MOF phase (isostructural to PCN-61/NOTT-112).
| Parameter | Condition | Rationale |
| Metal Source | Nitrate anions decompose to facilitate cluster formation. | |
| Solvent System | DMF / Ethanol / | DMF solubilizes the linker; |
| Modulation | Acid slows deprotonation, promoting defect-free crystal growth. | |
| Temperature | 75°C - 85°C | Lower temp than Zr-MOFs to preserve the Cu-paddlewheel. |
| Time | 48 - 72 Hours | Slow growth required for large single crystals. |
Step-by-Step:
-
Dissolve
PTIA (10 mg) in DMF (1.5 mL) in a 4 mL scintillation vial. -
Add
(15 mg) dissolved in Ethanol (0.5 mL). -
Add 15
of . Sonicate for 1 minute until clear. -
Seal vial tightly (Teflon-lined cap). Place in isothermal oven at 80°C.
-
Harvest: Blue-green polyhedral crystals will form. Wash with DMF, then solvent exchange with acetone (
daily for 3 days) to activate.[1]
Structural Topology Diagram
Figure 2: Reticular assembly logic from ligand to rht-topology.
Characterization & Validation
To ensure the material is suitable for application, the following validation steps are mandatory.
NMR Spectroscopy (Ligand Purity)
-
Solvent: DMSO-
+ trace (to solubilize the acid). -
Diagnostic Signals:
-
Pyridine protons (singlet,
8.0-8.5 ppm). -
Isophthalate protons (distinct splitting pattern: doublet, triplet).
-
Absence of methyl ester peak (
3.9 ppm) confirms complete hydrolysis.
-
Powder X-Ray Diffraction (PXRD)
-
Experimental vs. Simulated: The experimental pattern must match the simulated pattern derived from the .cif file of NOTT-112 (with appropriate unit cell adjustment for the pyridine core).
-
Low Angle Peaks: Look for intense reflections at low
( ) characteristic of the large unit cell ( ) of rht-MOFs.
Gas Sorption Isotherms
-
Activation: Supercritical
drying is recommended to prevent pore collapse (a common issue in rht-MOFs due to high surface tension of evaporating solvents). -
Target Metrics:
-
BET Surface Area:
. -
Pore Volume:
.
-
Applications in Drug Development & Catalysis[1]
Drug Delivery Vectors
The large cages of the rht-framework (up to 20-24
-
Mechanism: The pyridine nitrogen can hydrogen-bond with acidic residues on drug molecules, slowing release kinetics compared to the benzene-core analog.
-
Toxicity: Copper-based MOFs have toxicity concerns; for biological applications, transmetallation to Iron (Fe) or Zirconium (Zr) clusters using the same ligand is an active area of research.
Catalysis[2]
-
Base Catalysis: The uncoordinated pyridine nitrogen serves as a heterogeneous basic site for Knoevenagel condensation reactions.
-
Co-Catalysis: The open metal sites (
) act as Lewis acids, while the ligand acts as a Lewis base, creating a bifunctional catalyst.[1]
References
-
Original rht-MOF Design (NOTT Series): Yan, Y., et al. "Non-interpenetrated Metal–Organic Frameworks Based on Copper(II) Paddlewheel and Oligoparaxylene-Isophthalate Linkers." Journal of the American Chemical Society, 2010.
-
PCN Series (Isostructural Architectures): Ma, S., et al. "Metal-Organic Framework from an Anthracene Derivative Containing Two Different Types of Pores: Poly-Threading and Interpenetration."[1] Journal of the American Chemical Society, 2008. (Foundational work on high-connectivity ligands).
-
Kröhnke Pyridine Synthesis Review: Venkataraman, D., et al. "Kröhnke Pyridine Synthesis: A Review."[1] Chemical Reviews, 2012.
-
Suzuki Coupling for MOF Ligands: Lu, W., et al. "Tuning the Structure and Function of Metal–Organic Frameworks via Linker Design."[1] Chemical Society Reviews, 2014.
-
Biomedical Applications of MOFs: Horcajada, P., et al. "Porous Metal-Organic-Framework Nanoscale Carriers as a Promising Platform for Drug Delivery and Imaging." Nature Materials, 2010.
